2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol
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Overview
Description
2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a chlorine atom and a hydrazinylidene group, linked to a methoxyphenol moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol typically involves the following steps:
Formation of 3-chloropyrazine-2-carbaldehyde: This intermediate can be synthesized by chlorination of pyrazine-2-carbaldehyde.
Condensation Reaction: The 3-chloropyrazine-2-carbaldehyde is then reacted with hydrazine hydrate to form 3-chloropyrazin-2-yl hydrazine.
Coupling with 6-methoxyphenol: The final step involves coupling 3-chloropyrazin-2-yl hydrazine with 6-methoxyphenol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing appropriate solvents to facilitate the reactions.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazinylidene group can be reduced to hydrazine derivatives.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or under catalytic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-chloropyrazin-2-yl)methanamine hydrochloride
- 3-chloropyrazin-2-yl)methanol
- 3-chloropyrazine-2-carbonitrile
Uniqueness
2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol is unique due to the presence of both a hydrazinylidene group and a methoxyphenol moiety, which impart distinct chemical properties and potential biological activities. This combination is not commonly found in similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c1-19-9-4-2-3-8(10(9)18)7-16-17-12-11(13)14-5-6-15-12/h2-7,18H,1H3,(H,15,17)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFVXKVZBNESFC-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=NC=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=NC=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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